

Kushenol M: A Technical Guide to its Phytochemical Profile and Properties

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Compound of Interest

Compound Name: Kushenol M

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Introduction

Kushenol M is a prenylated flavanone, a type of flavonoid, isolated from the roots of *Sophora flavescens*. This plant, known in traditional Chinese medicine as "Ku Shen," is a rich source of bioactive compounds, including a diverse array of flavonoids and alkaloids.[1] **Kushenol M**, identified as (2R,3R)-5,7,2',4'-tetrahydroxy-6-isopentenyl-8-lavandulylflavanone, is part of a larger family of "kushenol" compounds found in this species.[1] While research has been conducted on various constituents of *Sophora flavescens* for their anti-inflammatory, anti-tumor, and anti-proliferative properties, **Kushenol M** has been specifically identified for its potent enzymatic inhibition, highlighting its significance for drug metabolism and potential herb-drug interactions.[2][3][4]

This technical guide provides a consolidated overview of the phytochemical profile of **Kushenol M**, including its known biological activities and the experimental protocols utilized for its extraction and characterization. It aims to serve as a foundational resource for researchers investigating its therapeutic potential and pharmacological properties.

Phytochemical Profile

Kushenol M is one of numerous prenylated flavonoids co-isolated from *Sophora flavescens*. The structural diversity of these compounds, often featuring isopentenyl or lavandulyl side chains, contributes to their varied biological activities. While specific quantitative yields for

Kushenol M are not widely reported in the literature, its presence alongside other major flavonoids is well-documented.

Table 1: Physicochemical Properties and Phytochemical Context of **Kushenol M**

Compound Name	Chemical Name	Molecular Formula	Molecular Weight (g/mol)	Compound Class	Source
Kushenol M	(2R,3R)-5,7,2',4'-tetrahydroxy-6-isopentenyl-8-lavandulylflavanonol	C ₃₀ H ₃₆ O ₇	508.6	Prenylated Flavanonol	Sophora flavescens
Kushenol A	-	C ₂₅ H ₂₈ O ₆	424.5	Prenylated Flavanone	Sophora flavescens
Kushenol C	-	C ₂₅ H ₂₈ O ₆	424.5	Prenylated Flavanone	Sophora flavescens
Kushenol I	-	C ₂₆ H ₃₀ O ₆	438.5	Prenylated Flavanone	Sophora flavescens
Leachianone A	-	C ₂₆ H ₂₈ O ₆	436.5	Prenylated Flavanone	Sophora flavescens
Sophoraflavanone G	-	C ₂₅ H ₂₈ O ₅	408.5	Prenylated Flavanone	Sophora flavescens

Note: The table provides context by listing other major flavonoids frequently isolated alongside **Kushenol M** from the same source.

Experimental Protocols

The isolation and characterization of **Kushenol M** involve multi-step procedures typical for natural product chemistry. The following protocols are synthesized from methodologies

reported for the extraction and analysis of flavonoids from *Sophora flavescens*.

Extraction of Flavonoids from *Sophora flavescens*

A common method for obtaining a flavonoid-rich extract from the dried roots of *Sophora flavescens* is sequential maceration with solvents of increasing polarity.

- **Preparation:** Air-dried and pulverized roots of *Sophora flavescens* (e.g., 500 g) are used as the starting material.[\[5\]](#)
- **Hexane Extraction (Defatting):** The powdered material is first macerated with n-hexane (e.g., 4 x 2.0 L, 5 hours each) at room temperature to remove nonpolar compounds like fats and waxes. The solvent is collected and evaporated.[\[5\]](#)
- **Ethyl Acetate Extraction:** The plant residue is then extracted with ethyl acetate (e.g., 4 x 2.0 L, 5 hours each). This fraction is typically enriched with prenylated flavonoids, including **Kushenol M**. The solvent is collected.[\[5\]](#)
- **Methanol Extraction:** A final extraction is performed with methanol (e.g., 4 x 2.0 L, 5 hours each) to isolate more polar compounds.[\[5\]](#)
- **Concentration:** The ethyl acetate fraction, which contains **Kushenol M**, is concentrated under reduced pressure to yield a crude extract for further purification.[\[5\]](#)

Purification of Kushenol M

The crude ethyl acetate extract is a complex mixture requiring further chromatographic separation to isolate individual compounds.

- **Column Chromatography:** The crude extract is subjected to column chromatography. Common stationary phases include silica gel or Sephadex LH-20, which is effective for separating phenolic compounds.
- **Elution:** A gradient elution system is typically employed. For silica gel, solvent systems might start with n-hexane and gradually increase in polarity with the addition of ethyl acetate. For Sephadex LH-20, elution is often performed with methanol or ethanol-water mixtures.

- **Fraction Collection:** Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds of interest.
- **Further Purification:** Fractions containing **Kushenol M** may require further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to achieve high purity.

Structural Elucidation

The definitive structure of **Kushenol M** was established using a combination of spectroscopic techniques.^[1]

- **Mass Spectrometry (MS):** High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition, confirming the molecular formula $C_{30}H_{36}O_7$.^[6]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** 1D (1H and ^{13}C) and 2D NMR experiments are critical for determining the precise chemical structure.
 - 1H NMR: Identifies the types and connectivity of protons in the molecule.
 - ^{13}C NMR & DEPT: Determines the number and types of carbon atoms (C, CH, CH_2 , CH_3).
 - 2D NMR (COSY, HMBC, COLOC): These experiments establish the connectivity between protons (COSY) and the long-range correlations between protons and carbons (HMBC, COLOC), which is essential for unambiguously placing the isopentenyl and lavandulyl side chains on the flavanone skeleton.^[1]

Table 2: Required NMR Data for Structural Confirmation of **Kushenol M**

Atom Position	¹ H Chemical Shift (δ, ppm)	¹³ C Chemical Shift (δ, ppm)
Flavanonol Core	Data not available in searched literature	Data not available in searched literature
C-2		
C-3		
... etc.		
Isopentenyl Group		
C-1"		
... etc.		
Lavandulyl Group		
C-1'''		
... etc.		

Note: While it is documented that 2D NMR techniques were used to elucidate the structure of **Kushenol M**, the specific chemical shift and coupling constant data are not available in the cited literature abstracts.[\[1\]](#)

Biological Activity and Signaling Pathways

The primary biological activity reported specifically for **Kushenol M** is the potent, mechanism-based inhibition of Cytochrome P450 3A4 (CYP3A4).[\[2\]](#)

Inhibition of Cytochrome P450 3A4

CYP3A4 is a critical enzyme in human liver microsomes, responsible for the metabolism of approximately 50% of clinically used drugs.[\[7\]](#)[\[8\]](#) Inhibition of this enzyme can lead to significant drug-drug or herb-drug interactions by altering the pharmacokinetics of co-administered substances.

Kushenol M has been identified as a mechanism-based inhibitor of CYP3A4 with a reported IC₅₀ value of 1.29 μM.[\[2\]](#)[\[7\]](#)[\[9\]](#) This indicates that it can inactivate the enzyme, potentially

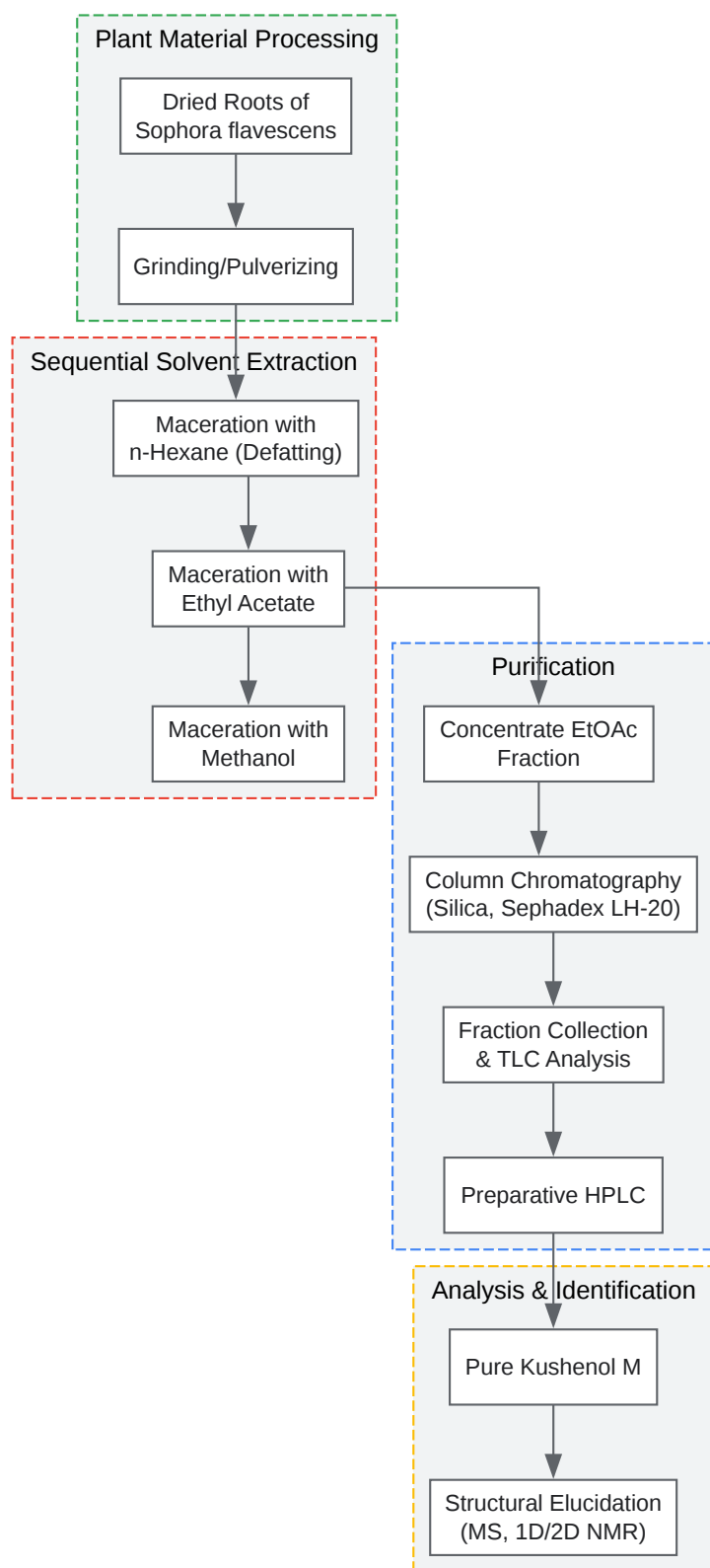
leading to elevated plasma concentrations and increased risk of toxicity from drugs that are substrates of CYP3A4. This property makes **Kushenol M** a compound of high interest in pharmacokinetic and drug safety studies.

While direct signaling pathway studies for **Kushenol M** are limited, research on closely related compounds from *Sophora flavescens* has shown activity on key cellular pathways. For instance, Kushenol A exhibits anti-proliferative effects by suppressing the PI3K/AKT/mTOR signaling pathway. This information suggests a potential area of investigation for **Kushenol M** and other related prenylated flavonoids.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and isolation of flavonoids like **Kushenol M** from their natural source.

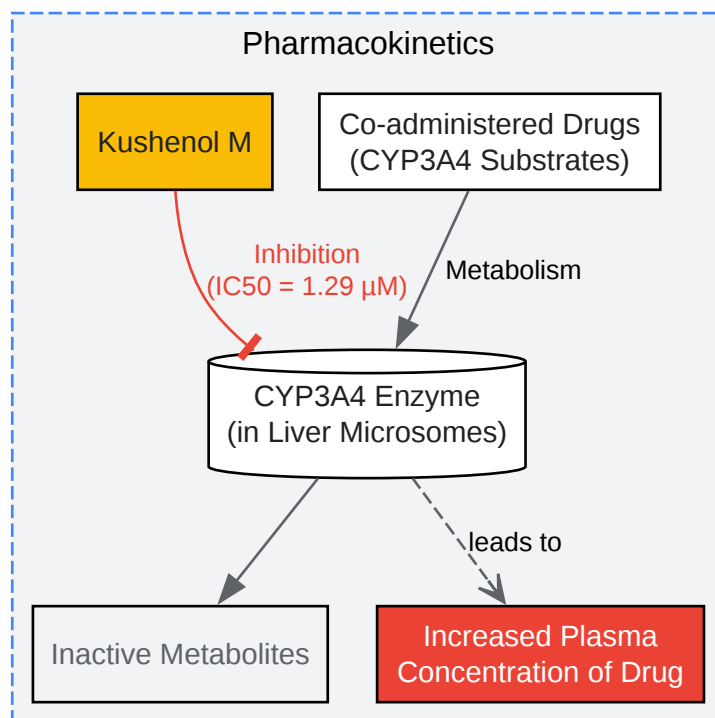


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Caption: General workflow for extraction and isolation of **Kushenol M**.

Logical Pathway: CYP3A4 Inhibition

This diagram illustrates the logical relationship of **Kushenol M**'s inhibitory action on the CYP3A4 enzyme and its implication for drug metabolism.



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Caption: Mechanism of **Kushenol M** as a CYP3A4 enzyme inhibitor.

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